molecular formula C13H11N3O B8490499 N-9h-pyrido[3,4-b]indol-3-yl-acetamide

N-9h-pyrido[3,4-b]indol-3-yl-acetamide

Cat. No.: B8490499
M. Wt: 225.25 g/mol
InChI Key: JZIFOHJMLBAWQZ-UHFFFAOYSA-N
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Description

N-9H-Pyrido[3,4-b]indol-3-yl-acetamide is a β-carboline derivative characterized by a tricyclic pyridoindole core fused with an acetamide moiety at the 3-position. This compound belongs to the broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects . The synthesis of this compound typically involves coupling reactions between pyridoindole intermediates and acetamide-containing reagents, as demonstrated in studies where carboxamide derivatives were obtained with high yields (e.g., 92%) and purity (>95% by HPLC) . Structural confirmation is achieved via NMR, FTIR, and HRMS analyses .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-(9H-pyrido[3,4-b]indol-3-yl)acetamide

InChI

InChI=1S/C13H11N3O/c1-8(17)15-13-6-10-9-4-2-3-5-11(9)16-12(10)7-14-13/h2-7,16H,1H3,(H,14,15,17)

InChI Key

JZIFOHJMLBAWQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-9H-pyrido[3,4-b]indol-3-yl-acetamide and related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities
This compound Pyrido[3,4-b]indole Acetamide at C3 ~330–395 g/mol* High synthetic yield (92%), antitumor potential inferred from β-carboline analogs
Harmine (7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole) Pyrido[3,4-b]indole Methoxy at C7, methyl at N1 212.24 g/mol Hallucinogenic, antitumor, antioxidant
Harmaline (4,9-Dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole) Dihydropyrido[3,4-b]indole Methoxy at C7, methyl at N1 214.26 g/mol Hypothermic, antimicrobial
N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride Pyrido[3,4-b]indole Chloro at C6, pyridinecarboxamide at C8 395.67 g/mol High purity (≥98% HPLC), dihydrochloride salt enhances solubility
(R)-N-(2-Phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide Pyrido[3,4-b]indole Phenyl-ethyl-acetamide at N1 330.16 g/mol Enantioselective synthesis via Pd catalysis
Pyrrolo[3,4-b]pyridine (3) Pyrrolopyridine No acetamide substituent Variable Intermediate in heterocyclic synthesis

* Molecular weight varies depending on substituents and salt forms.

Pharmacological Activity Comparison

  • Harmine/Harmaline: These natural β-carbolines are well-documented for their hallucinogenic effects (via MAO inhibition) and antitumor properties. Harmine’s methoxy group enhances its lipophilicity and blood-brain barrier penetration compared to the acetamide derivative .
  • Chloro-Pyridinecarboxamide Dihydrochloride : The chloro and pyridinecarboxamide groups may enhance binding to hydrophobic enzyme pockets, while the dihydrochloride salt improves aqueous solubility for in vivo applications .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form (e.g., PS-1145) exhibits higher solubility than the free base .
  • Stability : β-carbolines like harmine are prone to oxidation at the C7 methoxy group, whereas the acetamide substituent in this compound may confer greater metabolic stability .

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